Direct BTK IC50 Comparison: Sulfonamide-Benzamide (Ex. 99) vs. Pyrazolo-pyrazine (Ex. 79) Cores
In a biochemical enzyme inhibition assay to measure potency against human BTK, 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (Example 99/100) demonstrates an IC50 of 1 nM. This is compared directly to Example 79, a pyrazolo[1,5-a]pyrazine derivative, which shows an IC50 of 0.630 nM in the same assay format [1]. The data confirms the compound achieves potent, low-nanomolar BTK inhibition using a chemically differentiated scaffold.
| Evidence Dimension | BTK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 99/100) |
| Comparator Or Baseline | Example 79 (pyrazolo[1,5-a]pyrazine core), IC50 = 0.630 nM |
| Quantified Difference | The target compound is 1.6-fold less potent than Example 79 (0.2 log unit difference). |
| Conditions | Biochemical enzyme assay measuring compound potency against human BTK. |
Why This Matters
It confirms that high potency can be achieved without the complex pyrazolo[1,5-a]pyrazine core, offering a synthetically simpler scaffold for hit-to-lead optimization while preserving kinase inhibition.
- [1] BindingDB Entry for BDBM658441 (4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide), from US20240083900, Example 99/100. View Source
- [2] BindingDB Entry for BDBM658433 (US20240083900, Example 79). View Source
